Didesethylflurazepam
Overview
Description
Didesethylflurazepam is a primary amino compound resulting from the dealkylation of both ethyl groups of the anti-insomnia drug flurazepam . It is a major metabolite of flurazepam and is known for its pharmacological properties . The chemical formula of this compound is C17H15ClFN3O, and it has a molecular weight of 331.772 g/mol .
Preparation Methods
Didesethylflurazepam can be synthesized through the dealkylation of flurazepam. The process involves the removal of ethyl groups from flurazepam, resulting in the formation of this compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the dealkylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Didesethylflurazepam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may lead to the formation of reduced derivatives .
Scientific Research Applications
Didesethylflurazepam has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the metabolism of flurazepam and its derivatives . In biology, this compound is used to investigate the pharmacokinetics and pharmacodynamics of benzodiazepines . In medicine, it is studied for its potential therapeutic effects and its role as a metabolite of flurazepam . Industrial applications may include its use in the development of new pharmaceuticals and chemical intermediates .
Mechanism of Action
The mechanism of action of didesethylflurazepam involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . This compound binds to an allosteric site on GABA-A receptors, potentiating the action of GABA by opening the chloride channel within the receptor . This results in chloride influx and hyperpolarization of the neuron, leading to its inhibitory effects . The molecular targets and pathways involved in its mechanism of action are similar to those of other benzodiazepines .
Comparison with Similar Compounds
Didesethylflurazepam is similar to other benzodiazepine derivatives, such as flurazepam, diazepam, and temazepam . it is unique in that it is a major metabolite of flurazepam and has distinct pharmacokinetic properties . Unlike flurazepam, which has a longer half-life, this compound has a shorter duration of action . This makes it useful for studying the metabolism and pharmacological effects of benzodiazepines . Other similar compounds include desalkylflurazepam and dealkylflurazepam, which are also metabolites of flurazepam .
Properties
IUPAC Name |
1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20/h1-6,9H,7-8,10,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAUDJDXZPBWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170093 | |
Record name | N,N-Bisdesethylflurazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17617-59-3 | |
Record name | Didesethylflurazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17617-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didesethylflurazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bisdesethylflurazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDESETHYLFLURAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUJ3JOD7XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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